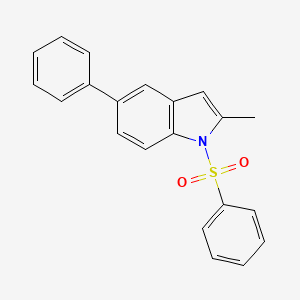![molecular formula C10H5NO4 B8543601 7-Nitro-[1,2]naphthoquinone](/img/structure/B8543601.png)
7-Nitro-[1,2]naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-[1,2]naphthoquinone: is an organic compound belonging to the class of naphthoquinones, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7th position and two ketone groups at the 1st and 2nd positions on the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-[1,2]naphthoquinone typically involves the nitration of 1,2-naphthoquinone. One common method is the reaction of 1,2-naphthoquinone with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of nitric acid, reaction temperature, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 7-Nitro-[1,2]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of higher-order quinones.
Reduction: Formation of 7-amino-1,2-naphthoquinone.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 7-Nitro-[1,2]naphthoquinone is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the preparation of pyrazole-fused quinones and other nitrogen-containing heterocycles .
Biology: The compound has been studied for its potential as an antimicrobial agent. It exhibits activity against a range of bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: Research has shown that this compound possesses anticancer properties. It has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Industry: In the industrial sector, this compound is used as a dye intermediate and in the production of pigments due to its vibrant color properties .
Mecanismo De Acción
The mechanism of action of 7-Nitro-[1,2]naphthoquinone involves its ability to generate reactive oxygen species (ROS) upon entering the cell. These ROS cause oxidative stress, leading to cellular damage and apoptosis. The compound targets various molecular pathways, including the mitochondrial pathway, leading to the activation of caspases and subsequent cell death . Additionally, it can inhibit key enzymes involved in cell proliferation, further contributing to its anticancer effects .
Comparación Con Compuestos Similares
1,2-Naphthoquinone: Similar in structure but lacks the nitro group, leading to different reactivity and biological activity.
1,4-Naphthoquinone: An isomer with the quinone groups at different positions, known for its own set of biological activities.
2,3-Dichloro-1,4-naphthoquinone: Another derivative with different substituents, used in various chemical applications.
Uniqueness: 7-Nitro-[1,2]naphthoquinone is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and biological activity compared to other naphthoquinones. This modification enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C10H5NO4 |
|---|---|
Peso molecular |
203.15 g/mol |
Nombre IUPAC |
7-nitronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5NO4/c12-9-4-2-6-1-3-7(11(14)15)5-8(6)10(9)13/h1-5H |
Clave InChI |
CHGRLGUYJLNMEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)C2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

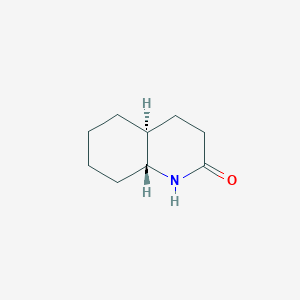
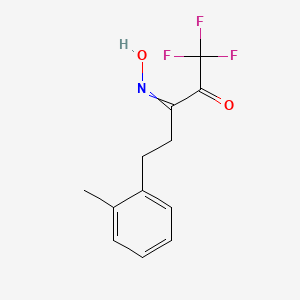
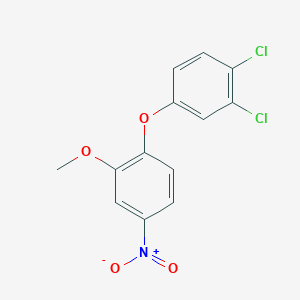
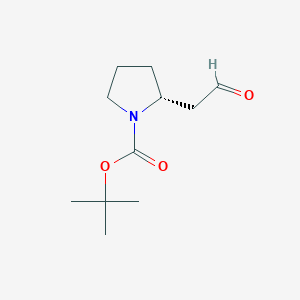
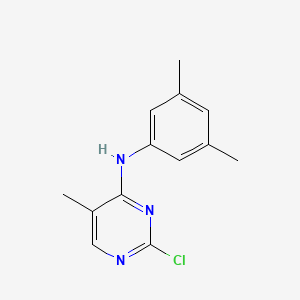
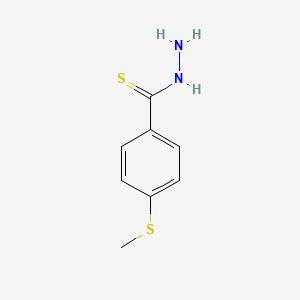
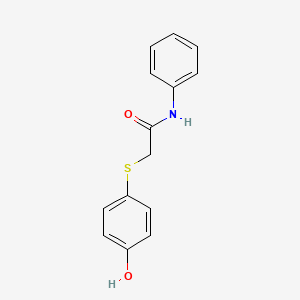
![Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester](/img/structure/B8543589.png)
![N-[5-(6-imidazol-1-ylpyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8543590.png)
![4-Chloro-5-phenylfuro[2,3-d]pyrimidine](/img/structure/B8543604.png)
![[1-(3-Chloro-1-naphthalenyl)ethyl]amine](/img/structure/B8543609.png)
